(S)-Ethyl 4-((methoxycarbonyl)amino)hex-5-enoate
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Overview
Description
(S)-Ethyl 4-((methoxycarbonyl)amino)hex-5-enoate is an organic compound with a complex structure It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 4-((methoxycarbonyl)amino)hex-5-enoate typically involves several steps. One common method includes the esterification of an appropriate carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 4-((methoxycarbonyl)amino)hex-5-enoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
(S)-Ethyl 4-((methoxycarbonyl)amino)hex-5-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Ethyl 4-((methoxycarbonyl)amino)hex-5-enoate involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
®-Methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate: A similar compound with a different stereochemistry.
4-((tert-butoxycarbonyl)amino)butanoic acid: Another related compound with a similar functional group arrangement
Uniqueness
(S)-Ethyl 4-((methoxycarbonyl)amino)hex-5-enoate is unique due to its specific chiral configuration and the presence of both ester and amide functional groups. This combination of features makes it particularly useful in asymmetric synthesis and as a versatile intermediate in organic chemistry .
Properties
Molecular Formula |
C10H17NO4 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl (4S)-4-(methoxycarbonylamino)hex-5-enoate |
InChI |
InChI=1S/C10H17NO4/c1-4-8(11-10(13)14-3)6-7-9(12)15-5-2/h4,8H,1,5-7H2,2-3H3,(H,11,13)/t8-/m1/s1 |
InChI Key |
KPKUVVDIZJKERG-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C=C)NC(=O)OC |
Canonical SMILES |
CCOC(=O)CCC(C=C)NC(=O)OC |
Origin of Product |
United States |
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